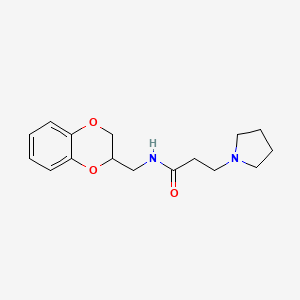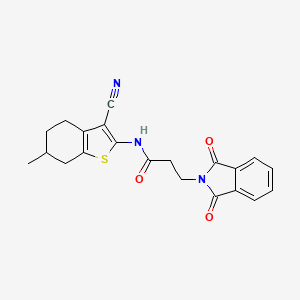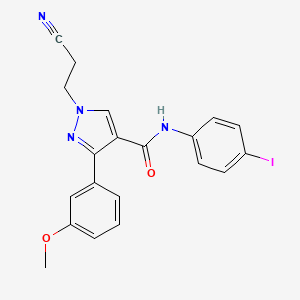
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-(1-pyrrolidinyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-(1-pyrrolidinyl)propanamide, commonly known as BPAP, is a compound that has gained significant attention in recent years due to its potential therapeutic applications. BPAP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the treatment of various neurological disorders.
Mecanismo De Acción
The mechanism of action of BPAP is not fully understood, but it is thought to involve the modulation of various neurotransmitter systems in the brain, including dopamine, serotonin, and acetylcholine. BPAP has been found to increase the release of dopamine and serotonin in the brain, leading to enhanced neurotransmission and improved cognitive function.
Biochemical and Physiological Effects
BPAP has been found to exhibit a range of biochemical and physiological effects, including neuroprotection, enhanced cognitive function, and improved motor function. BPAP has also been found to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which play a critical role in neuronal survival and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BPAP for lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is the relatively high cost of BPAP, which may limit its use in large-scale studies.
Direcciones Futuras
There are several future directions for research on BPAP, including:
1. Clinical trials to evaluate the safety and efficacy of BPAP in the treatment of neurological disorders.
2. Studies to further elucidate the mechanism of action of BPAP and its effects on various neurotransmitter systems in the brain.
3. Development of new synthetic methods for BPAP to improve yield and reduce cost.
4. Investigation of the potential use of BPAP in combination with other drugs for enhanced therapeutic effects.
5. Studies to evaluate the long-term effects of BPAP on neuronal function and survival.
Conclusion
BPAP is a promising compound with potential therapeutic applications in various neurological disorders. Its unique mechanism of action and range of biochemical and physiological effects make it an attractive candidate for further research. As more studies are conducted, BPAP may prove to be an important tool in the treatment of neurological disorders.
Métodos De Síntesis
BPAP can be synthesized through a multi-step process involving the reaction of 3-(1-pyrrolidinyl)propan-1-ol with 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, followed by the conversion of the resulting ester to the amide using appropriate reagents. This method has been optimized to yield high purity BPAP with good yields.
Aplicaciones Científicas De Investigación
BPAP has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression. In preclinical studies, BPAP has been found to exhibit neuroprotective effects and enhance cognitive function.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-pyrrolidin-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-16(7-10-18-8-3-4-9-18)17-11-13-12-20-14-5-1-2-6-15(14)21-13/h1-2,5-6,13H,3-4,7-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIMQBGKELFJBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC(=O)NCC2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6121737 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-chlorophenoxy)ethyl]-4-(ethylthio)-3-nitrobenzamide](/img/structure/B5118204.png)
![N-benzyl-2-{[4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]thio}acetamide](/img/structure/B5118211.png)

![5-{[(4-chlorophenyl)thio]methyl}-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5118234.png)

![1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5118244.png)
![3-{5-[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5118258.png)
![methyl [(4'-methyl-4-biphenylyl)oxy]acetate](/img/structure/B5118275.png)
![[1-(3-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B5118286.png)
![1-(2-chlorobenzyl)-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5118294.png)

![N-{4-[(3-oxo-5-phenyl-1-cyclohexen-1-yl)amino]phenyl}acetamide](/img/structure/B5118303.png)
![4-(4-chlorophenyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B5118308.png)
